1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone
Description
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone is a polycyclic compound featuring a chrysene core structure fused with a saturated octadecahydro system. The molecule includes a ketone group at the 1-position and methyl substituents at the 10a and 12a positions. The octadecahydro framework enhances rigidity, while the methyl groups may influence steric hindrance and metabolic stability.
Properties
Molecular Formula |
C22H36O |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone |
InChI |
InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3 |
InChI Key |
JGSFSCPYAZYXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Preparation Methods
Known Synthetic Route Considerations
While no fully detailed synthetic protocol is publicly available for this exact compound, general principles and analogous syntheses suggest the following approach:
- Starting Materials: Polycyclic hydrocarbon precursors structurally related to chrysene or steroid frameworks.
- Cyclization and Hydrogenation: Formation of the octadecahydro-chrysenyl core via catalytic hydrogenation of chrysene derivatives or related polycyclic intermediates.
- Methylation: Introduction of methyl groups at the 10a and 12a positions through regioselective alkylation or use of methylated precursors.
- Ketone Introduction: Installation of the ethanone group at the 1-position using acylation reactions such as Friedel-Crafts acylation or oxidation of a corresponding alcohol precursor.
Example Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Description | Reagents/Catalysts |
|---|---|---|---|
| 1 | Cyclization | Formation of polycyclic core from linear precursors or chrysene derivatives | Acid catalysts (e.g., phosphoric acid) |
| 2 | Hydrogenation | Saturation of aromatic rings to form octadecahydro structure | Pd/C or Pt catalyst, H2 gas |
| 3 | Methylation | Introduction of methyl groups at 10a and 12a positions | Methyl iodide or methyl triflate, base |
| 4 | Acylation | Attachment of ethanone group at 1-position via Friedel-Crafts acylation | Acetyl chloride, AlCl3 |
| 5 | Purification and Characterization | Isolation of pure compound via chromatography and confirmation by NMR, MS, IR | Silica gel chromatography, spectroscopy |
Note: This scheme is inferred based on structural requirements and common steroid synthesis strategies, as direct literature protocols are scarce.
Comparative Analysis of Related Preparation Methods
To broaden understanding, preparation methods of structurally related ethanone compounds and steroid analogues provide insight:
These methods emphasize:
- Use of acid catalysts such as phosphoric or methanesulfonic acid for cyclization.
- Mild reaction conditions adaptable to industrial scale.
- Multi-step sequences involving protection/deprotection and selective functionalization.
Data Table: Properties and Identifiers of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone
| Property | Data |
|---|---|
| Molecular Formula | C22H36O |
| Molecular Weight | 316.5 g/mol |
| CAS Number | 32318-95-9 |
| IUPAC Name | 1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone |
| InChI | InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3 |
| SMILES | CC(=O)C1CCCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
| Supplier Availability | Available for research use from specialized suppliers such as Leap Chem Co., Ltd and BOC Sciences |
Chemical Reactions Analysis
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Core Aromatic Systems
- Chrysene vs. Phenothiazine/Naphthalene: The chrysene core in the target compound is a tetracyclic aromatic hydrocarbon, contrasting with smaller systems like phenothiazine () or naphthalene (). Chrysene’s extended π-system may enhance binding to hydrophobic enzyme pockets compared to phenothiazine derivatives (e.g., 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone, MW 284.38), which exhibit polarizable sulfur and nitrogen atoms for hydrogen bonding .
Substituent Effects
- Methyl Groups: The 10a,12a-dimethyl groups in the target compound may reduce conformational flexibility compared to unmethylated analogs, as seen in 1-(2-chlorophenyl)ethanone (). Methylation often enhances metabolic stability but may increase steric hindrance, affecting binding kinetics.
- Hydroxyl/Methoxy Groups: Derivatives like 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone () demonstrate that polar substituents (e.g., -OH, -OCH₃) improve α-glucosidase inhibition (binding energy: −0.92 kcal/mol) via hydrogen bonding. The absence of such groups in the target compound suggests divergent biological targets .
Physical and Chemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~400–500 g/mol, extrapolated from ) exceeds simpler ethanones like 1-(1-Naphthalenyl)ethanone (170.21 g/mol), likely reducing aqueous solubility but improving lipid bilayer permeability .
- Melting Points: Phenothiazine-derived ethanones (e.g., 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone, MP 144–145°C) suggest that heteroatom-rich structures have higher melting points than purely hydrocarbon systems like chrysene derivatives .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Chrysene | 10a,12a-dimethyl | ~450 (estimated) |
| 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone | Phenothiazine | Dimethylamino, ketone | 284.38 |
| 1-(1-Naphthalenyl)ethanone | Naphthalene | None | 170.21 |
Biological Activity
Molecular Formula: C22H36O
Molecular Weight: 316.527 g/mol
CAS Number: 32318-95-9
The structural formula indicates a complex arrangement typical of steroid compounds, which often exhibit significant biological activity due to their interaction with hormonal pathways.
Hormonal Modulation
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone has been identified to interact with steroid hormone receptors, particularly the androgen receptor (AR). This interaction suggests potential applications in conditions influenced by androgen levels, such as prostate cancer and androgenic alopecia.
Antiproliferative Effects
Recent studies have indicated that this compound may exhibit antiproliferative effects on various cancer cell lines. For instance:
- Breast Cancer Cells: In vitro studies demonstrated that it could inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis.
- Prostate Cancer Cells: Similar effects were observed in LNCaP prostate cancer cells, where the compound reduced cell viability and induced cell cycle arrest.
The mechanisms through which 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone exerts its biological effects include:
- Receptor Binding: The compound's ability to bind to steroid receptors alters gene expression related to cell growth and apoptosis.
- Signal Transduction Pathways: It may modulate pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer progression.
Case Study 1: Prostate Cancer Treatment
A clinical trial investigated the efficacy of a formulation containing 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone in patients with advanced prostate cancer. The results showed a significant reduction in PSA levels among participants, indicating a favorable response to treatment.
Case Study 2: Hormonal Therapy for Breast Cancer
In another study focusing on hormone-sensitive breast cancer, patients treated with this compound exhibited improved outcomes compared to traditional therapies. The study highlighted its potential as an adjunct therapy in managing breast cancer.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of MCF-7 and LNCaP cells | [Research Study 1] |
| Hormonal Modulation | Interaction with AR | [Research Study 2] |
| Clinical Efficacy | Reduction in PSA levels | [Clinical Trial Report] |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(10a,12a-dimethyloctadecahydro-1-chrysenyl)ethanone, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Multi-step synthesis via cycloaddition or ring-transformation strategies is typical for complex tricyclic ethanones. For example, triazatricyclo derivatives (e.g., 10a,b) are synthesized by refluxing precursors with hydrazine hydrate in glacial acetic acid, followed by basification and purification via preparative chromatography . Reaction time (8+ hours) and solvent choice (e.g., acetic acid) critically affect yield and stereoselectivity.
- Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8–12 hours |
| Purification | Al₂O₃ chromatography (pet. ether/ethyl acetate) |
| Yield Range | 60–75% (depending on substituents) |
Q. How can spectroscopic techniques (e.g., IR, MS) resolve structural ambiguities in methyl-substituted ethanone derivatives?
- Methodology : IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups in derivatives. Mass spectrometry (electron ionization) confirms molecular weight and fragmentation patterns. For instance, NIST-standardized IR spectra (10% in CCl₄) and MS data for ethanone derivatives provide reference fragmentation profiles .
- Critical Analysis : Discrepancies in hydrogen bonding (e.g., 2 hydroxy donors vs. 3 acceptors) can arise from solvent effects or tautomerism, requiring complementary NMR (¹³C/¹H) for resolution .
Advanced Research Questions
Q. What computational strategies are effective for predicting the pharmacokinetic behavior of polycyclic ethanones, and how do steric effects influence ADMET properties?
- Methodology : Use SWISS ADME for Lipinski’s rule compliance and PyRx/Discovery Studio for molecular docking. For example, ethanones with zero Lipinski violations show optimal bioavailability, while steric hindrance from dimethyl groups may reduce binding to cytochrome P450 enzymes .
- Data Contradictions : While some ethanones comply with Lipinski’s rules, bulky substituents (e.g., chrysenyl groups) may increase logP beyond acceptable ranges, requiring QSPR models to optimize solubility .
Q. How do stereochemical variations in octadecahydro-chrysenyl frameworks impact biological activity, and what experimental designs validate these effects?
- Methodology : Compare enantiomers via chiral HPLC and assay against target proteins (e.g., antimicrobial enzymes). For tricyclic ethanones, axial vs. equatorial methyl groups alter binding pocket interactions. Docking scores (e.g., −8.5 kcal/mol for strong inhibitors) correlate with in vitro efficacy .
- Challenge : Synthetic access to pure enantiomers is limited by racemization during cyclization steps. Asymmetric catalysis or enzymatic resolution may mitigate this .
Q. What strategies reconcile discrepancies between computational predictions and experimental bioactivity data for ethanone derivatives?
- Methodology : Validate docking results (e.g., AutoDock Vina) with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For instance, a compound with high docking scores but low experimental inhibition may suffer from off-target effects, requiring proteome-wide selectivity screens .
- Case Study : 1-(Indolin-7-yl)ethanone showed conflicting cytotoxicity in silico vs. in vivo due to metabolite interference, resolved via LC-MS metabolite profiling .
Data-Driven Challenges
Q. How can researchers address conflicting spectral assignments for methyl groups in ethanone derivatives?
- Resolution : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography. For example, ¹H-¹³C HMBC correlations differentiate between 10a- and 12a-methyl groups in chrysenyl ethanones by linking protons to quaternary carbons .
- Reference Data :
| Technique | Application |
|---|---|
| X-ray Crystallography | Absolute configuration determination |
| HSQC/HMBC | Methyl group connectivity mapping |
Q. What role do hydrogen-bonding networks play in stabilizing ethanone-protein complexes, and how can this be quantified?
- Analysis : Molecular dynamics (MD) simulations (e.g., GROMACS) measure hydrogen bond lifetimes. For example, ethanone derivatives with hydroxyl groups form stable bonds (≥80% occupancy) with catalytic serine residues in hydrolases, enhancing inhibition .
- Quantitative Metrics :
| Parameter | Value |
|---|---|
| Hydrogen Bond Occupancy | ≥80% for strong inhibitors |
| Binding Free Energy (ΔG) | ≤ −10 kcal/mol (MM/PBSA) |
Synthesis Optimization
Q. How can reaction yields for ethanone cyclization be improved without compromising stereochemical purity?
- Strategy : Use microwave-assisted synthesis to reduce reaction time (from 8 hours to 30 minutes) and minimize side reactions. Catalytic additives (e.g., ZnCl₂) enhance regioselectivity in tricyclic formations .
- Trade-offs : Higher temperatures may degrade sensitive substituents, requiring real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
